Methyl 3-cyclohexyl-1H-indole-6-carboxylate

Catalog No.
S1900741
CAS No.
494799-18-7
M.F
C16H19NO2
M. Wt
257.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-cyclohexyl-1H-indole-6-carboxylate

Scaling HCV NS5B inhibitor synthesis? Generic indole-6-carboxylates force reductive alkylation with cyclohexanone/silane, poor C2-bromination solubility, and compromised API binding if ring size altered. This exact building block, Methyl 3-cyclohexyl-1H-indole-6-carboxylate, eliminates these bottlenecks:

  • Pre-installed C3-cyclohexyl for direct C2 bromination & Suzuki coupling
  • Methyl ester protects carboxylate during N-alkylation and C-H arylation for convergent synthesis
  • Streamlines scale-up of indolobenzazepine scaffolds for Beclabuvir without early reduction

Shipped ambient; ready for immediate process development.

CAS Number

494799-18-7

Product Name

Methyl 3-cyclohexyl-1H-indole-6-carboxylate

IUPAC Name

methyl 3-cyclohexyl-1H-indole-6-carboxylate

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C16H19NO2/c1-19-16(18)12-7-8-13-14(10-17-15(13)9-12)11-5-3-2-4-6-11/h7-11,17H,2-6H2,1H3

InChI Key

ISGMYFROWQKXIL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3

Synonyms

Methyl 3-cyclohexyl-1H-indole-6-carboxylate, 3-Cyclohexyl-1H-indole-6-carboxylic acid methyl ester, Methyl 3-cyclohexylindole-6-carboxylate, 1H-Indole-6-carboxylic acid, 3-cyclohexyl-, methyl ester

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g

Methyl 3-cyclohexyl-1H-indole-6-carboxylate (CAS: 494799-18-7) is a highly specialized, crystalline indole building block primarily utilized in the synthesis of allosteric viral polymerase inhibitors, most notably HCV NS5B inhibitors such as Beclabuvir (BMS-791325) [1]. Structurally, it features a pre-installed C3-cyclohexyl group—critical for occupying specific hydrophobic binding pockets in viral targets—and a C6-methyl ester that protects the carboxylate moiety during upstream synthetic transformations [2]. In industrial and medicinal chemistry workflows, this compound serves as a pivotal intermediate for C2-functionalization (via electrophilic bromination or direct C-H arylation) and N-alkylation. Procuring this exact intermediate enables the convergent synthesis of complex indolobenzazepine scaffolds without the need for early-stage reductive alkylation, streamlining scale-up operations [1].

Research Fit

Workflow Synthesis of indole-based tool compounds for Nav1.7 ion channel studies
Selection C3-cyclohexyl scaffold supports target-engagement SAR exploration
Use Context Direct precursor to C2-bromo building block for focused library synthesis

Substituting this exact compound with generic indole-6-carboxylates or its free acid counterpart introduces severe inefficiencies in both process chemistry and downstream pharmacology. Procuring the un-alkylated baseline (methyl indole-6-carboxylate) forces the buyer to perform a reductive alkylation using stoichiometric cyclohexanone and silane reductants (e.g., Et3SiH), which complicates scale-up, requires strict temperature control, and increases process mass intensity [1]. Conversely, attempting to use the free acid (3-cyclohexyl-1H-indole-6-carboxylic acid) during early-stage electrophilic substitutions, such as C2-bromination with N-bromosuccinimide (NBS), leads to poor solubility in halogenated solvents and risks competitive side reactions [2]. Furthermore, altering the C3-ring size (e.g., to a cyclopentyl group) directly compromises the downstream active pharmaceutical ingredient's (API) binding affinity, causing a measurable drop in target viral polymerase inhibition[3].

Substitution Risk

C3-substituent variation
Simpler C3-alkyl or C3-phenyl indole analogs may not reproduce the reported Nav1.7 inhibition profile.
Carboxylic acid analog (CAS 494799-17-6)
Free acid introduces ionization and significantly lower lipophilicity, altering permeability and reactivity in cell-based assays.
Positional isomer mismatch
Substitution at different indole positions changes the core geometry and may shift target engagement and chemical reactivity.

Eliminating Reductive Alkylation

Procuring the pre-alkylated Methyl 3-cyclohexyl-1H-indole-6-carboxylate directly eliminates the need for an early-stage reductive alkylation step. When starting from the baseline precursor (methyl indole-6-carboxylate), the installation of the cyclohexyl ring requires 2.0 equivalents of cyclohexanone and bulk silane reducing agents (Et3SiH) in toluene/dichloromethane [1]. By purchasing the target compound, process chemists bypass a reaction that demands strict thermal control (20 °C) and extensive aqueous workup, directly entering the C2-functionalization phase.

Evidence DimensionSynthetic steps and reagent consumption
Target Compound DataPre-installed C3-cyclohexyl group allows immediate use in C2-halogenation or N-alkylation.
Comparator Or BaselineMethyl indole-6-carboxylate (requires reductive alkylation with 2.0 equiv cyclohexanone and Et3SiH).
Quantified DifferenceEliminates one complete synthetic step and the associated handling of bulk silane reductants and stoichiometric ketones.
ConditionsKilogram-scale process synthesis of indolobenzazepine precursors.

Direct procurement of the 3-cyclohexyl derivative significantly reduces process mass intensity (PMI) and streamlines the manufacturing of complex antiviral scaffolds.

Nav1.7 Inhibition
Class-level inference
IC50 < 50 nM (C3-cyclohexyl indole scaffold)
Supports Nav1.7 pathway-response interpretation
From a 100-compound acylsulfonamide library; reported lead selection

C2-Halogenation Efficiency via Methyl Ester

The C6-methyl ester is essential for maintaining substrate solubility during electrophilic aromatic substitution. When subjected to C2-bromination using N-bromosuccinimide (NBS), Methyl 3-cyclohexyl-1H-indole-6-carboxylate remains highly soluble in non-polar halogenated solvents (such as CCl4 or DCM), achieving isolated yields of up to 87%[1]. In contrast, the free acid analog (3-cyclohexyl-1H-indole-6-carboxylic acid) exhibits poor solubility under these conditions and is susceptible to competitive side reactions, making the ester the mandatory procurement choice for upstream synthesis.

Evidence DimensionSolubility and yield during C2-bromination with NBS
Target Compound DataMethyl 3-cyclohexyl-1H-indole-6-carboxylate (achieves 87% yield in CCl4).
Comparator Or Baseline3-Cyclohexyl-1H-indole-6-carboxylic acid (free acid).
Quantified DifferenceThe C6-methyl ester maintains high solubility in non-polar solvents, enabling quantitative C2-bromination without the decarboxylation risks associated with the free acid.
ConditionsNBS bromination at room temperature in CCl4 or DCM.

The methyl ester acts as an essential protecting group, ensuring high regioselectivity and yield during the critical halogenation step required for subsequent Suzuki-Miyaura cross-couplings.

C2 Bromination
Head-to-head
Methyl ester: direct bromination with NBS vs Free acid: requires prior esterification
May improve synthetic throughput and reduce cost
Documented in patent US07795250B2; NBS in CCl4 at room temperature

C3-Cyclohexyl Moiety: Essential for Potency

The specific steric bulk of the C3-cyclohexyl group is a strict requirement for optimal binding in the target viral polymerase. Structure-activity relationship (SAR) studies on thumb pocket 1 NS5B inhibitors demonstrate that shrinking the C3-ring from a cyclohexyl to a cyclopentyl group results in an approximate 3-fold loss in enzymatic potency (IC50) [1]. Procurement of the exact cyclohexyl-substituted building block is therefore non-negotiable for maintaining nanomolar antiviral efficacy.

Evidence DimensionEnzymatic potency (IC50) of downstream NS5B inhibitors
Target Compound Data3-Cyclohexyl indole derivatives (optimal hydrophobic packing in thumb pocket 1).
Comparator Or Baseline3-Cyclopentyl indole derivatives.
Quantified DifferenceSubstitution with a cyclopentyl group causes a ~3-fold reduction in target enzymatic potency.
ConditionsIn vitro HCV NS5B polymerase inhibition assays.

For drug discovery programs, the specific steric bulk of the cyclohexyl group is non-substitutable for achieving nanomolar potency in allosteric viral polymerase inhibitors.

Lipophilicity
Cross-study
Methyl ester: cLogP 5.45 vs Free acid: cLogP ~3.0 (estimated)
Lipophilicity context may support cell-based assay design
Calculated with ACD/Labs; significant logP shift influences permeability
Aqueous Solubility
Data to verify
38 µg/mL
Assay solubility context for co-solvent selection
Screening database value; pH not specified; verify under assay conditions
Crystal Structure
Data to verify
Single-crystal X-ray, R=0.0414 (728 reflections)
Identity confirmation supports method validation
T=291 K; near-planar indole core; van der Waals interactions
Physical Properties
Cross-study
Density 1.164 g/cm³; BP 431.6 °C
Supports safe handling and gravimetric solution preparation
Calculated at 20 °C, 760 Torr; differentiates from N-methyl analog

Allosteric Indolobenzazepine Inhibitor Synthesis

Methyl 3-cyclohexyl-1H-indole-6-carboxylate is the premier starting material for synthesizing indolobenzazepine-based viral polymerase inhibitors, such as Beclabuvir. Its pre-installed cyclohexyl group and protected carboxylate allow for immediate C2-bromination and subsequent Suzuki-Miyaura cross-coupling with formylphenyl boronic acids, streamlining the construction of the central seven-membered ring via tandem Michael addition and Horner-Wadsworth-Emmons olefination [1].

Pd-Catalyzed Intramolecular Direct Arylation

In advanced process chemistry routes, this compound is utilized to bypass traditional cross-coupling by enabling direct C-H arylation. Following N-alkylation with a cyclopropyl tosylate, the C6-ester protected indole undergoes highly efficient palladium-catalyzed intramolecular arylation to build complex polycyclic scaffolds. The stability of the methyl ester under basic alkylation conditions (e.g., using NaHMDS) makes it the ideal substrate for these convergent synthetic strategies [2].

Thumb Pocket 1 Inhibitor Library

For medicinal chemistry teams exploring the structure-activity relationship (SAR) of viral polymerases, this compound serves as a rigid, hydrophobic core. By maintaining the critical 3-cyclohexyl moiety—which is proven to optimally fill thumb pocket 1 of the NS5B enzyme—researchers can focus on diversifying the N1 and C2 positions to improve pharmacokinetic profiles or overcome resistance mutations without compromising baseline binding affinity [3].

Application Fit

Application
Selection Property
Validation Focus
Nav1.7 pathway signaling studies
C3-cyclohexyl indole scaffold
Nav1.7 ion channel endpoint interpretation
Cell-permeable probe development
Methyl ester lipophilicity context
Cell permeability and assay compatibility
Analytical method qualification
Crystal-structure confirmed identity
Chromatographic and spectroscopic method validation
Large-scale bromination process research
Documented C2 bromination route
Reaction optimization and safety parameters

XLogP3

4.4

Wikipedia

Methyl 3-cyclohexyl-1H-indole-6-carboxylate

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